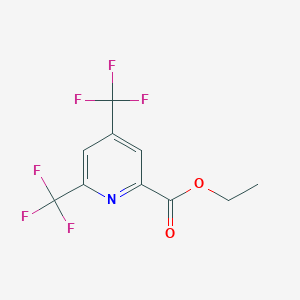

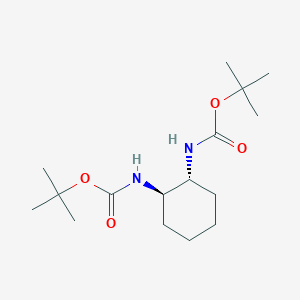

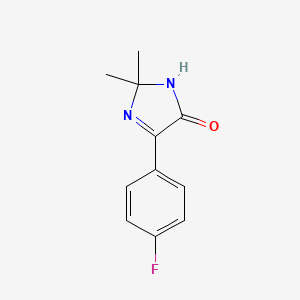

![molecular formula C10H14N2O3 B1395009 2-[(3-Hydroxybutyl)amino]isonicotinic acid CAS No. 1220035-06-2](/img/structure/B1395009.png)

2-[(3-Hydroxybutyl)amino]isonicotinic acid

Vue d'ensemble

Description

Applications De Recherche Scientifique

Medicinal Chemistry

2-[(3-Hydroxybutyl)amino]isonicotinic acid: has shown promise in medicinal chemistry due to its structural similarity to isonicotinic acid, which is a precursor to several pharmacologically active compounds . Derivatives of isonicotinic acid, such as isoniazid, are well-known for their anti-tuberculosis properties . The hydroxybutyl-amino group could potentially be exploited to synthesize novel derivatives with enhanced biological activity or better pharmacokinetic profiles.

Agriculture

In agriculture, 2-[(3-Hydroxybutyl)amino]isonicotinic acid could serve as an elicitor to induce systemic acquired resistance (SAR) in plants . This resistance helps plants to withstand diseases by activating their immune system, potentially reducing the need for chemical pesticides and contributing to sustainable farming practices.

Industrial Applications

The compound’s potential industrial applications are linked to its role as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a versatile starting point for the synthesis of various industrial chemicals, potentially including polymers, dyes, and surfactants.

Environmental Science

In environmental science, derivatives of isonicotinic acid can be used as standards for detecting pollutants . 2-[(3-Hydroxybutyl)amino]isonicotinic acid could be modified to create labeled compounds that serve as tracers or probes in environmental monitoring and remediation studies.

Biotechnology

The biotechnological applications of 2-[(3-Hydroxybutyl)amino]isonicotinic acid might involve its use as a building block for the synthesis of biologically active molecules . It could be used in enzyme-catalyzed reactions to produce chiral compounds or in the development of biosensors.

Material Science

In material science, the compound could be investigated for its potential use in the creation of new materials with specific properties . Its molecular structure could allow for the development of novel conductive materials, coatings, or additives that enhance the performance of existing materials.

Mécanisme D'action

Target of Action

It is known that isonicotinic acid derivatives have been found to be active againstGram-positive bacteria . Additionally, 3-hydroxybutyrate, a component of the compound, has been found to bind to hydroxyl-carboxylic acid receptor 2 (HCAR 2) in certain cells .

Mode of Action

It is known that isonicotinic acid derivatives can inhibit the growth of certain bacteria . Furthermore, 3-hydroxybutyrate has been found to impose a negative feedback mechanism inhibiting lipolysis when it binds to HCAR 2 .

Biochemical Pathways

The binding of 3-hydroxybutyrate to hcar 2 can potentially exertantiatherogenic and anti-inflammatory effects .

Pharmacokinetics

The compound’s molecular weight is210.23 g/mol , which may influence its bioavailability.

Result of Action

The binding of 3-hydroxybutyrate to hcar 2 can potentially exert antiatherogenic and anti-inflammatory effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-[(3-Hydroxybutyl)amino]isonicotinic acid. For example, exposure to dust, fume, gas, mist, vapors, or spray can cause skin and eye irritation . Therefore, protective measures such as wearing gloves, protective clothing, and eye/face protection are recommended when handling this compound .

Propriétés

IUPAC Name |

2-(3-hydroxybutylamino)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-7(13)2-4-11-9-6-8(10(14)15)3-5-12-9/h3,5-7,13H,2,4H2,1H3,(H,11,12)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKIDOBVBXQPHRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCNC1=NC=CC(=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-Hydroxybutyl)amino]isonicotinic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

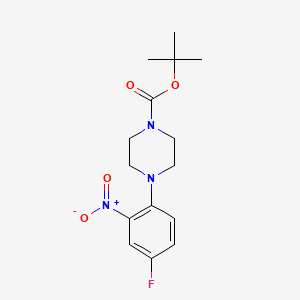

![N-Methyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1394935.png)

![N-Methyl-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1394936.png)

![1,3,4,6-Tetramethyloctahydroimidazo[4,5-d]imidazole-2,5-diol](/img/structure/B1394937.png)

![(1S,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B1394939.png)

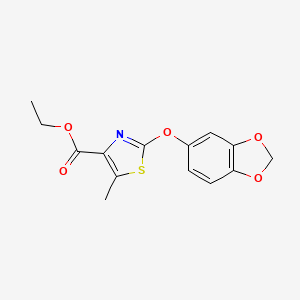

![Methyl 3-[(methylamino)sulfonyl]-1-benzothiophene-2-carboxylate](/img/structure/B1394948.png)